Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-
Overview
Description
Synthesis Analysis
The synthesis of "Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-" involves multiple steps, including reactions that introduce the methoxy groups to the benzene ring. A notable method includes the Williamson reaction, followed by palladium-catalyzed cross-coupling and removal of protecting groups under specific conditions to achieve the final product with high yields (Douglas & Overend, 1994).
Molecular Structure Analysis
The molecular structure of "Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-" has been extensively studied, revealing insights into its electronic and conformational properties. The structure determination studies showcase the compound's ability to form complex formations and its electronic characteristics, which are crucial for understanding its reactivity and applications in materials science (Ono et al., 2008).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, serving as a precursor for the synthesis of complex molecules and materials. It shows notable reactivity in conditions that promote cationic polymerizations and can undergo oxidation processes that are essential for developing molecular wires and other functional materials (Sakamoto et al., 2003).
Physical Properties Analysis
The physical properties of "Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-" such as melting points, solubility, and crystalline structure have been characterized. These properties are vital for its application in material synthesis and in understanding its behavior in various solvents and conditions (Bradbury, Gilchrist, & Rees, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions, potential as a polymerization initiator, and its role in the synthesis of novel materials, highlight its versatility and importance. Its ability to undergo controlled polymerizations to produce materials with specific characteristics demonstrates its value in the development of new polymeric materials (Dittmer, Gruber, & Nuyken, 1989).
Scientific Research Applications
Cationic Polymerizations : 1,4-Bis(1-methoxy-1-methylethyl)benzene is used in cationic polymerizations as a novel generation of inifers, initiator/transfer agents. Its activation requires an excess of BCl3, related to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).
Synthesis of Acetylene-Terminated Monomers : This compound is involved in the synthesis of new acetylene-terminated monomers. It has applications in catalyzed cure studies due to its low melting point (Douglas & Overend, 1994).
Electrochemical and Optical Properties : In a study involving the oxidation of 1,4-bis(3-methoxythiophene-2-yl)benzene with two ferrocenyl groups, electrochemical measurements and absorption spectroscopy were used to understand the oxidation process and oxidized states (Sakamoto, Hiroi, & Sato, 2003).
Oxidation and Synthesis of Benzylic Ethers : This compound undergoes oxidation with silver oxide in alcoholic media to form benzylic ethers, which are intermediates for synthesizing a variety of compounds (Jurd & Wong, 1981).
Coating Applications : Bis ester derived from this compound is synthesized and used as a curing agent for epoxy-based coatings. The coated panels exhibit good physical properties (Baraiya, Raval, & Thakkar, 1997).
Synthesis of Pillar[5]arenes and Their Inclusion Compounds : The compound is used in the catalytic cyclocondensation process to produce pillar[5]arenes, which have applications in encapsulating guest molecules (Kou et al., 2010).
Mechanism of Action
Target of Action
The primary target of Dimethyl-Bisphenol A is HIF-1α (Hypoxia-inducible factor 1-alpha) . HIF-1α is a transcription factor that plays a crucial role in cellular response to hypoxia, regulating the expression of several genes including those involved in angiogenesis, cell survival, glucose metabolism, and cell proliferation .
Mode of Action
Dimethyl-Bisphenol A acts as a potent HIF-1α inhibitor . It interacts with HIF-1α, promoting the degradation of HIF-1α protein by dissociating it from Hsp90 . This interaction leads to a decrease in Vegfa mRNA expression , which is a critical factor in angiogenesis .
Biochemical Pathways
The inhibition of HIF-1α by Dimethyl-Bisphenol A affects the hypoxia-inducible factor pathway . This pathway is crucial for cellular adaptation to low oxygen conditions. By inhibiting HIF-1α, Dimethyl-Bisphenol A can disrupt this pathway, leading to decreased expression of Vegfa , which is a key mediator of angiogenesis.
Pharmacokinetics
It’s known that the lipophilicity, molecular weight, heavy atoms, molecular volume, and binding affinity of a compound like dimethyl-bisphenol a can influence its pharmacokinetics .
Result of Action
The inhibition of HIF-1α by Dimethyl-Bisphenol A leads to a significant decrease in Vegfa120 and Vegfa164 expression in large osteoclasts . This can impact angiogenesis, a process critical for wound healing, growth, and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl-Bisphenol A. For instance, the compound’s abundance in the environment can lead to widespread exposure . Moreover, its use in various industries, including automotive, electrical/electronics equipment, and construction, can contribute to its environmental presence .
Biochemical Analysis
Biochemical Properties
Dimethyl-Bisphenol A is known to interact with various enzymes and proteins. It acts as a HIF-1α inhibitor that promotes degradation of HIF-1α protein by dissociating Hsp90 from HIF-1α . This interaction plays a crucial role in biochemical reactions involving this compound.
Cellular Effects
Dimethyl-Bisphenol A has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting steroidogenesis and downregulating rate-limiting enzymes (StAR) in the estradiol biosynthesis pathway . It also impacts cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of Dimethyl-Bisphenol A involves its interaction with biomolecules such as HIF-1α and Hsp90 . It promotes the degradation of HIF-1α protein by dissociating Hsp90 from HIF-1α, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of Dimethyl-Bisphenol A can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Dimethyl-Bisphenol A can vary with different dosages in animal models
Metabolic Pathways
Dimethyl-Bisphenol A is involved in various metabolic pathways . It interacts with enzymes such as HIF-1α and Hsp90, and can influence metabolic flux or metabolite levels .
properties
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)propan-2-yl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-17(2,13-5-9-15(18-3)10-6-13)14-7-11-16(19-4)12-8-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYIBEYSBXIQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347091 | |
Record name | 2,2-bis(4-methoxyphenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1568-83-8 | |
Record name | 1,1′-(1-Methylethylidene)bis[4-methoxybenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1568-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-bis(4-methoxyphenyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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